3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-6-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKLZNPTISSHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
TBAB facilitates the activation of urea and aldehyde components through hydrogen bonding and electrostatic interactions, accelerating the formation of the intermediate imine. The microwave conditions (40% power, 900–1000°C) enhance reaction efficiency without thermal degradation.
Table 1: TBAB-Catalyzed Synthesis Under Microwave Irradiation
| Entry | Aldehyde (R₁) | β-Ketoester (R₂) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl | Methyl acetoacetate | 3 | 95 |
| 2 | 4-Nitrobenzyl | Ethyl acetoacetate | 4 | 92 |
| 3 | 4-Methoxybenzyl | Methyl acetoacetate | 3 | 94 |
This method tolerates electron-withdrawing (e.g., -NO₂) and electron-donating (e.g., -OCH₃) substituents, ensuring versatility in functionalizing the 3-position of the DHPM core.
Solvent-Free Synthesis Using Cuttlebone as a Heterogeneous Catalyst
Cuttlebone, a natural calcium carbonate-based material, has emerged as an eco-friendly catalyst for DHPM synthesis. Its high surface area and porosity enable efficient adsorption of reactants, reducing energy consumption.
Procedure and Recyclability
A mixture of benzylaldehyde (10 mmol), methyl acetoacetate (10 mmol), and urea (10 mmol) is ground with powdered cuttlebone (0.1 g) and heated at 80°C for 25 minutes . The catalyst is recovered via filtration and reused for 3 cycles with minimal loss in activity (yields: 88% → 85% → 82%).
Table 2: Cuttlebone-Catalyzed Synthesis of 3-Benzyl Derivatives
| Entry | Catalyst Loading (g) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 0.05 | 70 | 78 |
| 2 | 0.10 | 80 | 92 |
| 3 | 0.15 | 90 | 90 |
This method aligns with green chemistry principles by eliminating solvents and minimizing waste.
Post-Synthetic Modifications for Functionalization
The 3-position of DHPMs can be further functionalized via alkylation or acylation. For example, 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one is obtained by treating the parent DHPM with benzyl chloride in the presence of K₂CO₃.
Alkylation Protocol
-
Dissolve 5-(ethoxycarbonyl)-6-methyl-4-phenyl-DHPM (1 mmol) in dry DMF.
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Add benzyl chloride (1.2 mmol) and K₂CO₃ (2 mmol).
-
Heat at 60°C for 4 hours to yield the 3-benzyl derivative (85% yield).
Comparative Analysis of Methodologies
Table 3: Efficiency of DHPM Synthesis Methods
| Method | Time | Yield (%) | Catalyst Reusability |
|---|---|---|---|
| Classical Biginelli | 6–24 hours | 40–60 | No |
| Microwave + TBAB | 3–4 min | 90–95 | No |
| Cuttlebone (solvent-free) | 25 min | 92 | Yes (3 cycles) |
| Post-synthetic alkylation | 4 hours | 85 | No |
Microwave-assisted synthesis offers the shortest reaction time, while cuttlebone catalysis provides the best balance between sustainability and efficiency.
Structural Characterization and Validation
Synthetic products are validated using:
-
¹H NMR : Peaks at δ 5.11 (d, J = 2.7 Hz, 1H) for the C4-H proton and δ 7.20–7.32 (m, 5H) for the benzyl group.
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IR Spectroscopy : Stretching vibrations at 1705 cm⁻¹ (C=O) and 3230 cm⁻¹ (N-H).
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GC-MS : Molecular ion peaks matching the theoretical mass of 3-benzyl-6-methyl-DHPM.
Environmental and Industrial Implications
The adoption of solvent-free protocols and recyclable catalysts like cuttlebone reduces the carbon footprint of DHPM synthesis. Microwave technology further enhances scalability for industrial applications, with energy savings of 40–50% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the compound into dihydropyrimidines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products
Oxidation: Pyrimidinones
Reduction: Dihydropyrimidines
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Dihydropyrimidinones have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one exhibit antiproliferative effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
-
Antibacterial and Antifungal Properties :
- The antibacterial efficacy of DHPM derivatives has been documented against a range of pathogens. These compounds may disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival . Additionally, some derivatives demonstrate antifungal activity, suggesting potential use in treating fungal infections.
- Anti-inflammatory Effects :
- Antiviral Activity :
- Calcium Channel Blockers :
Synthetic Approaches
The synthesis of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-component reactions (MCRs), particularly the Biginelli reaction. This method allows for the efficient formation of DHPMs using readily available starting materials such as aldehydes, β-ketoesters, and urea under mild conditions.
Table 1: Comparison of Synthetic Methods for DHPMs
Case Studies
-
Anticancer Activity Study :
A study demonstrated that a series of DHPM derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways . -
Antibacterial Efficacy :
In vitro tests showed that certain derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced antibacterial potency . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties of DHPMs indicated that they effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting their potential in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a calcium channel blocker, which contributes to its antihypertensive and anti-inflammatory effects . Additionally, it can inhibit certain enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents at positions 2, 3, and 6, which influence electronic properties, solubility, and lipophilicity:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to polar analogs like 2-(3-hydroxyphenyl)-6-methyl- (logP ~1.5 vs.
- Electronic Effects: Chlorine in 2-{[(4-chlorophenyl)methyl]amino}-6-methyl- introduces electron-withdrawing effects, which may stabilize the molecule or alter binding interactions compared to benzyl .
- Solubility: Amino (e.g., 2-(3-aminophenyl)-6-ethyl-) or hydroxyl groups improve aqueous solubility but may reduce membrane permeability .
Biological Activity
3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis Methods:
The compound can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This method can be optimized for industrial production using recyclable catalysts and solvent-free conditions to enhance yield and reduce environmental impact.
Chemical Structure:
The molecular structure of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one features a pyrimidine ring with a benzyl group and a methyl group, contributing to its unique chemical reactivity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one. For instance, in vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one | A549 (Lung) | 10.47 |
| SW-480 (Colorectal) | 7.24 | |
| MCF-7 (Breast) | 14.12 | |
| 5-FU (Control) | 22.60 |
These results indicate that the compound exhibits a greater potency compared to the standard chemotherapy drug 5-fluorouracil (5-FU) in certain cases .
Antibacterial and Antiviral Properties
In addition to its antitumor effects, this compound has shown significant antibacterial and antiviral activities. Research indicates that it can inhibit the growth of various bacterial strains and has potential applications in treating viral infections. The mechanism often involves interference with bacterial cell wall synthesis or viral replication pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , potentially acting as a calcium channel blocker. This mechanism may contribute to its effectiveness in reducing inflammation-related symptoms in various diseases .
The biological activity of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit key enzymes by binding to their active sites.
- Receptor Modulation: It may modulate receptor activities involved in signal transduction pathways.
- Cell Cycle Arrest: Studies have shown that it can induce apoptosis in cancer cells by affecting cell cycle progression .
Case Studies and Research Findings
- Cytotoxicity Studies: A study reported that compounds similar to 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one showed IC50 values ranging from 2.3 µM to 176.5 µM against different cancer cell lines, highlighting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR): Research has indicated that substitutions on the phenyl ring significantly affect the antiproliferative activity of related compounds, suggesting that specific modifications could enhance therapeutic efficacy .
Q & A
Q. What are the optimized synthetic routes for 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one?
The synthesis typically involves Biginelli-like reactions or multicomponent condensation. For example, refluxing substituted aldehydes (e.g., 4-methylbenzaldehyde), β-keto esters (e.g., acetylacetone), and urea/thiourea in a solvent system (e.g., n-heptane-toluene, 1:1) with ZnCl₂ as a catalyst. Reaction completion is monitored via TLC, followed by filtration, aqueous washing, and recrystallization . Alternative routes may use palladium-catalyzed cross-coupling for benzyl group functionalization, as seen in structurally analogous pyrimidinones .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, methyl groups at δ 2.1–2.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related dihydropyrimidinones .
Q. What purification methods ensure high purity (>98%)?
Recrystallization from ethanol/water mixtures or toluene is effective. Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves impurities like unreacted aldehydes or byproducts. Purity is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core Modifications : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 4-fluorobenzyl) to assess electronic effects on activity .
- Functional Group Analysis : Compare thiourea vs. urea derivatives for hydrogen-bonding capacity.
- Biological Assays : Use radiolabeled binding assays (e.g., H-labeled ligands) to quantify receptor affinity, as applied to structurally similar pyrimidinones .
Q. What experimental strategies address contradictions in reported biological activity data?
- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify biphasic effects.
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to distinguish direct target engagement from cytotoxicity .
- Control Compounds : Include known inhibitors (e.g., trimethoprim for dihydrofolate reductase studies) to validate assay conditions .
Q. How is the compound’s stability evaluated under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Store samples under UV/visible light and compare degradation kinetics with dark controls .
Q. What computational methods predict binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., dihydrofolate reductase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from inhibition assays .
Data Contradiction and Optimization
Q. How to resolve discrepancies in synthetic yields across studies?
- Reaction Parameter Screening : Use design of experiments (DoE) to optimize temperature, catalyst loading, and solvent polarity. For example, ZnCl₂ may underperform vs. BF₃·Et₂O in polar aprotic solvents .
- Byproduct Analysis : Characterize low-yield reactions via GC-MS to identify side products (e.g., aldol adducts from excess aldehyde).
Q. Why do solubility profiles vary in different solvents?
- LogP Analysis : Calculate partition coefficients (e.g., using ChemDraw) to rationalize solubility in DMSO vs. aqueous buffers.
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
